molecular formula C21H25N3O3S B564285 Quetiapine N-Oxide CAS No. 1076199-40-0

Quetiapine N-Oxide

Cat. No.: B564285
CAS No.: 1076199-40-0
M. Wt: 399.509
InChI Key: VVBXDYFGQNNTDS-UHFFFAOYSA-N
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Description

Quetiapine N-Oxide is a derivative of quetiapine, an atypical antipsychotic drug widely used for the treatment of schizophrenia, bipolar disorder, and major depressive disorder. This compound is one of the oxidation impurities of quetiapine and is often studied for its stability and presence in pharmaceutical formulations .

Preparation Methods

Synthetic Routes and Reaction Conditions: Quetiapine N-Oxide can be synthesized through the oxidation of quetiapine. One common method involves the use of potassium dichromate as the oxidizing agent in an acidic medium. The stoichiometry of the reaction indicates that one mole of oxidant is consumed for the oxidation of three moles of quetiapine, resulting in the formation of this compound .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the compound is typically produced as a byproduct during the manufacturing and quality control processes of quetiapine. High-performance liquid chromatography (HPLC) is often employed to monitor and quantify the presence of this compound in pharmaceutical formulations .

Mechanism of Action

The mechanism of action of quetiapine N-Oxide is not as well-studied as that of quetiapine. it is known that quetiapine exerts its effects through the antagonism of dopamine type 2 (D2) and serotonin 2A (5HT2A) receptors . This compound, being an oxidation product, may have altered pharmacological properties, but detailed studies on its specific mechanism of action are limited.

Properties

IUPAC Name

2-[2-(4-benzo[b][1,4]benzothiazepin-6-yl-1-oxidopiperazin-1-ium-1-yl)ethoxy]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O3S/c25-14-16-27-15-13-24(26)11-9-23(10-12-24)21-17-5-1-3-7-19(17)28-20-8-4-2-6-18(20)22-21/h1-8,25H,9-16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVBXDYFGQNNTDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C[N+](CCN1C2=NC3=CC=CC=C3SC4=CC=CC=C42)(CCOCCO)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50652674
Record name 2-{2-[4-(Dibenzo[b,f][1,4]thiazepin-11-yl)-1-oxo-1lambda~5~-piperazin-1-yl]ethoxy}ethan-1-ol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

399.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1076199-40-0
Record name Quetiapine N-oxide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1076199-40-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Quetiapine N-oxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1076199400
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-{2-[4-(Dibenzo[b,f][1,4]thiazepin-11-yl)-1-oxo-1lambda~5~-piperazin-1-yl]ethoxy}ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50652674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1076199-40-0
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name QUETIAPINE N-OXIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WQR2X5D273
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Q & A

Q1: What analytical methods are commonly used to detect and quantify quetiapine N-oxide in pharmaceutical preparations?

A1: Several analytical techniques are employed for the detection and quantification of this compound alongside quetiapine fumarate and other related compounds. Two prominent methods are:

  • High-Performance Liquid Chromatography (HPLC): This method, often coupled with UV detection, offers high sensitivity and selectivity for separating and quantifying this compound. Researchers have developed and validated various HPLC methods using different stationary phases (e.g., C18 columns) and mobile phases (e.g., mixtures of acetonitrile, methanol, and buffer solutions) to achieve optimal separation and detection. [, , ]
  • Thin-Layer Chromatography (TLC) Densitometry: This technique offers a cost-effective alternative for the analysis of this compound. Studies report successful separation using silica gel plates and a mobile phase composed of toluene, 1,4-dioxane, and dimethylamine. Densitometric analysis allows for the quantification of the separated compounds. []

Q2: What is the molecular structure and formula of this compound, and how is its crystal structure characterized?

A2: this compound (2-{2-[4-(dibenzo[b,f][1,4]thiazepin-11-yl)piperazin-1-yl 1-oxide]ethoxy}ethanol) is an oxidation product of quetiapine. While its exact molecular weight is not specified in the provided abstracts, its molecular formula can be deduced as C21H25N3O3S.

    Q3: How stable is quetiapine in pharmaceutical formulations, and what are the primary degradation pathways?

    A3: While the provided research does not delve deep into specific stability data, one study mentions the development of a "stability-indicating" HPLC method for quetiapine analysis. [] This implies that quetiapine can degrade under certain conditions, leading to the formation of impurities like this compound and quetiapine lactam.

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